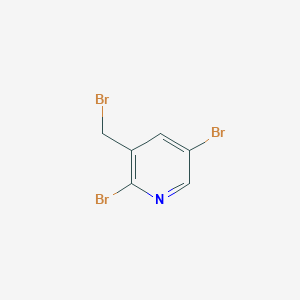

2,5-Dibromo-3-(bromomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSGYKIJKOYVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CBr)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464205 | |

| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61686-65-5 | |

| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2,5 Dibromo 3 Bromomethyl Pyridine Derivatives

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group at the 3-position of the pyridine (B92270) ring is highly susceptible to nucleophilic attack, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction involves the concerted formation of a new bond with a nucleophile and the cleavage of the carbon-bromine bond.

SN2 Pathways and Stereochemical Considerations

The SN2 reaction at the bromomethyl group of 2,5-Dibromo-3-(bromomethyl)pyridine is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving bromide ion chemicalnote.comwikipedia.org. This "backside attack" leads to a transition state where the central carbon is pentacoordinate, partially bonded to both the incoming nucleophile and the outgoing bromide chemicalnote.com.

A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion. If the carbon of the bromomethyl group were a chiral center, the reaction would proceed with a predictable change in its three-dimensional arrangement libretexts.org. The rate of this bimolecular reaction is dependent on the concentrations of both the substrate, this compound, and the attacking nucleophile chemicalnote.com. The reaction kinetics follow a second-order rate law: Rate = k[Substrate][Nucleophile] chemicalnote.com.

Influence of Solvent Polarity on Reaction Outcomes

The choice of solvent plays a critical role in the outcome of SN2 reactions involving this compound. Polar aprotic solvents, such as acetone, acetonitrile (B52724) (ACN), and dimethylformamide (DMF), are generally preferred for these reactions. These solvents can solvate the cation of the nucleophilic salt, thereby increasing the effective nucleophilicity of the anion and accelerating the reaction rate quora.com.

In contrast, polar protic solvents, like water and alcohols, can hinder SN2 reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that must be broken for the nucleophile to attack the substrate. This solvation shell stabilizes the nucleophile, reducing its reactivity and slowing down the reaction libretexts.orglibretexts.org. The table below summarizes the general effect of solvent type on SN2 reactions.

| Solvent Type | Characteristics | Effect on SN2 Rate | Examples |

|---|---|---|---|

| Polar Aprotic | High dielectric constant, no acidic protons | Accelerates | Acetone, Acetonitrile, DMF, DMSO |

| Polar Protic | High dielectric constant, acidic protons (e.g., -OH, -NH) | Decelerates | Water, Methanol, Ethanol |

| Nonpolar | Low dielectric constant | Very slow or no reaction | Hexane, Benzene, Toluene |

Steric and Electronic Effects from the Pyridine Ring

The reactivity of the bromomethyl group is significantly influenced by both steric and electronic effects originating from the substituted pyridine ring.

Steric Effects: The SN2 reaction is highly sensitive to steric hindrance around the electrophilic carbon. In the case of this compound, the substituents are on the aromatic ring and not directly on the reacting carbon, thus the steric hindrance at the reaction center is relatively low, comparable to a primary alkyl halide. This lack of significant steric crowding allows for easier access by the nucleophile, favoring the SN2 pathway chemicalnote.comlibretexts.orgmasterorganicchemistry.com.

Electronic Effects: The pyridine ring itself, being an electron-deficient aromatic system due to the electronegative nitrogen atom, influences the reactivity of the bromomethyl group. The nitrogen atom withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions stackexchange.comquora.comyoutube.com. This inductive electron withdrawal is further intensified by the presence of two bromine atoms at the 2- and 5-positions. These electron-withdrawing effects make the carbon of the bromomethyl group more electrophilic and thus more susceptible to nucleophilic attack. The electron-withdrawing nature of the substituents stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate wikipedia.org.

Cross-Coupling Reactions at Pyridine Ring Bromine Atoms

The bromine atoms at the 2- and 5-positions of the pyridine ring are amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

A variety of transition metals, with palladium being the most prominent, can catalyze the reaction between the brominated pyridine and a suitable coupling partner. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination libretexts.org.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that pairs an organoboron compound (typically a boronic acid or its ester) with an organic halide libretexts.org. For a polyhalogenated substrate like this compound, regioselectivity becomes a critical aspect of the reaction.

Regioselectivity: In dihalogenated pyridines, the site of the initial Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Generally, the bromine atom at the 2-position of the pyridine ring is more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 5-position. This is due to the electronic activation by the adjacent nitrogen atom, which makes the C2-Br bond more polarized and susceptible to cleavage nih.govwhiterose.ac.ukacs.org. Studies on related 2,4-dibromopyridine systems have shown a preference for coupling at the 2-position under various catalytic conditions nih.govwhiterose.ac.ukresearchgate.net. However, the selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions, with some systems promoting coupling at the 4- or 5-position whiterose.ac.uknih.gov.

Typical Reaction Conditions: A general protocol for the Suzuki-Miyaura coupling of a bromopyridine involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields and selectivity.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3 | Catalyzes the cross-coupling reaction libretexts.org |

| Ligand | Triphenylphosphine (PPh3), Buchwald ligands, N-heterocyclic carbenes (NHCs) | Stabilizes the palladium catalyst and influences its reactivity and selectivity yonedalabs.com |

| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 | Activates the organoboron species for transmetalation yonedalabs.com |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and influences reaction rate yonedalabs.com |

The presence of the reactive bromomethyl group in this compound presents a challenge for chemoselectivity. The conditions for the Suzuki-Miyaura coupling, particularly the use of a base, could potentially lead to side reactions involving the bromomethyl group. Careful selection of a mild base and optimization of reaction temperature and time are likely necessary to favor the cross-coupling at the pyridine ring over nucleophilic substitution at the side chain.

Negishi Coupling Methodologies

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that utilizes organozinc reagents and a palladium or nickel catalyst. wikipedia.org This methodology is highly valued in the synthesis of functionalized pyridine derivatives due to its broad functional group tolerance and the ability to couple sp, sp2, and sp3 hybridized carbon atoms. wikipedia.orgorgsyn.org In the context of this compound, the Negishi reaction offers a route to selectively substitute one of the bromine atoms on the pyridine ring.

The organozinc nucleophiles required for the coupling can be prepared through several methods, including the direct insertion of activated zinc into an organic halide or via transmetalation from organolithium or Grignard reagents. orgsyn.org Once formed, these organozinc compounds react with the bromopyridine substrate in the presence of a catalyst, typically a palladium(0) complex like Tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Research into the Negishi coupling of various halopyridines has established a clear reactivity pattern. Halides located at the 2-position of the pyridine ring are generally more reactive than those at the 3- or 4-positions. orgsyn.org This inherent reactivity allows for chemoselective functionalization of di- or polyhalogenated pyridines. For a substrate like this compound, the C2-Br bond is expected to be significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C5-Br bond. This preferential reactivity enables the selective introduction of a substituent at the C2 position while leaving the C5 bromine intact for subsequent transformations.

The general reaction is illustrated below:

Illustrative Negishi Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Expected Major Product |

|---|---|---|---|

| This compound | R-ZnX (Organozinc reagent) | Pd(PPh₃)₄ or NiCl₂(dppe) | 5-Bromo-3-(bromomethyl)-2-R-pyridine |

The reaction's tolerance for various functional groups allows for the coupling of a wide range of organozinc reagents, including those bearing alkyl, alkenyl, aryl, and alkynyl moieties. orgsyn.orgrsc.org This versatility makes the Negishi coupling a cornerstone for the synthesis of complex, unsymmetrical pyridine-containing molecules. researchgate.net

Stille Coupling Procedures

The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organotin compound (stannane). This method is widely used in organic synthesis due to its tolerance of a wide array of functional groups, neutral reaction conditions, and the stability of the organotin reagents. wikipedia.org

For polyhalogenated pyridines such as this compound, the Stille coupling provides a pathway for sequential and site-selective functionalization. nih.gov The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The selectivity of the reaction is governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. Similar to the Negishi coupling, the C2-Br bond is more reactive than the C5-Br bond due to electronic effects from the pyridine nitrogen atom.

This allows for a controlled, stepwise introduction of different organic groups. For instance, 2,5-dibromopyridine (B19318) can undergo a Stille coupling at the more reactive C2 position, and the resulting 2-substituted-5-bromopyridine can then be subjected to a second, different coupling reaction (e.g., Suzuki or another Stille coupling) at the C5 position. nih.gov

Example of Stille Coupling Reaction Parameters

| Substrate | Organotin Reagent | Catalyst System | Solvent | Expected Product |

|---|---|---|---|---|

| This compound | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene or DMF | 5-Bromo-3-(bromomethyl)-2-R-pyridine |

| 2,6-Dibromopyridine | Ar-Sn(Bu)₃ | PdCl₂(dppf) | Dioxane | 6-Bromo-2-Aryl-pyridine |

The choice of catalyst, ligands, and solvent can be crucial for optimizing the reaction yield and selectivity. Various organotin reagents, including those with aryl, heteroaryl, vinyl, and alkynyl groups, are effective coupling partners, making the Stille reaction a versatile tool for derivatizing polyhalogenated pyridine scaffolds. nih.gov

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide. acs.orgresearchgate.net This reaction is exceptionally useful for the direct introduction of alkynyl functionalities onto heterocyclic systems like pyridine.

In the case of this compound, the Sonogashira coupling would be expected to proceed with high selectivity at the C2 position. The enhanced reactivity of the C2-Br bond facilitates the oxidative addition step in the palladium catalytic cycle. This site-selectivity allows for the synthesis of 2-alkynyl-5-bromo-3-(bromomethyl)pyridine derivatives, which are versatile intermediates for further chemical modifications.

The standard conditions for a Sonogashira coupling involve the use of a palladium(0) source, a copper(I) co-catalyst, a base (typically an amine like triethylamine or diisopropylamine, which also serves as the solvent), and the terminal alkyne. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups on both the alkyne and the pyridine substrate.

Typical Sonogashira Coupling Conditions

| Pyridine Substrate | Alkyne | Catalyst | Co-catalyst | Base/Solvent |

|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine |

| 2-Bromopyridine | 1-Heptyne | Pd(OAc)₂ | CuI | Diisopropylamine |

Copper-catalyzed reactions can also directly functionalize pyridines with terminal alkynes, providing an alternative to traditional cross-coupling methods. acs.org These reactions offer a straightforward route to propargyl-substituted heterocycles. acs.org

Chemoselectivity in Polyhalogenated Pyridines

Site-Selective Functionalization Strategies

Site-selective functionalization of polyhalogenated pyridines is a critical strategy for the efficient synthesis of complex molecules, as it allows for the stepwise introduction of different substituents at specific positions. nih.govescholarship.orgacs.org The selectivity in these cross-coupling reactions is primarily dictated by the inherent electronic and steric properties of the pyridine ring, as well as the reaction conditions. nih.govescholarship.org

The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density at the C2 (ortho) and C4 (para) positions. nih.govstackexchange.com This polarization makes the C-Br bonds at these positions more electrophilic and thus more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), which is the rate-determining step in many cross-coupling reactions. nih.gov Consequently, for a substrate like this compound, the C2-Br bond is significantly more reactive than the C5-Br bond.

This reactivity difference is the basis for most site-selective functionalization strategies. By carefully controlling the stoichiometry of the reagents (e.g., using one equivalent of the organometallic nucleophile), one can achieve mono-functionalization at the most reactive site. researchgate.net

Common Reactivity Order for C-X bonds in Halogenated Pyridines: C2-X > C4-X > C3-X

This established order allows for predictable, sequential cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be performed selectively at the C2 position of 2,5-dibromopyridine, followed by a subsequent coupling reaction at the C5 position with a different boronic acid to yield an unsymmetrically disubstituted pyridine. researchgate.net

Influence of Catalysts and Ligands on Selectivity

For instance, in the cross-coupling of 2,4-dibromopyridine, conventional palladium catalysts with standard phosphine ligands like triphenylphosphine (PPh₃) typically yield the C2-substituted product. researchgate.netnih.gov However, studies have shown that altering the catalyst system can invert this selectivity. Fairlamb and co-workers demonstrated that for Suzuki and Kumada couplings of 2,4-dibromopyridine, using a low PPh₃:Pd ratio (≤2.5:1) favors the formation of the C4-coupled product. nih.gov This switch in selectivity is attributed to a change in the active catalyst from a mononuclear palladium species to multinuclear palladium clusters or nanoparticles, which exhibit different catalytic properties and favor reaction at the C4 position. nih.govwhiterose.ac.ukacs.org

Similarly, the use of very sterically hindered ligands can direct the coupling to a less sterically accessible but electronically favorable site, or vice-versa. nih.gov For example, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling in 2,4-dichloropyridines. nih.gov The development of specialized ligands, such as bulky dialkylbiarylphosphines, has been a major advance in enhancing the rates and scope of cross-coupling reactions, allowing for greater control over selectivity. nih.gov

Influence of Ligand/Catalyst Ratio on Site Selectivity of 2,4-Dibromopyridine

| Catalyst System | PPh₃:Pd Ratio | Major Product | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | ≥3:1 | C2-Arylation | nih.gov |

| Pd(OAc)₂ / PPh₃ | ≤2.5:1 | C4-Arylation | nih.gov |

| [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]Cl | - | C4-Arylation | nih.gov |

Ortho- and Para-Directing Effects in Pyridine Systems

The regioselectivity observed in the functionalization of pyridine derivatives is fundamentally rooted in the electronic effects exerted by the ring nitrogen atom. The nitrogen is more electronegative than carbon and acts as a strong electron-withdrawing group through both inductive and resonance effects. stackexchange.com

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density from all carbons in the ring through the sigma bonds. This effect decreases with distance but deactivates the entire ring compared to benzene.

Resonance Effect (-M): Resonance structures can be drawn for pyridine that place a partial positive charge on the carbon atoms at the ortho (C2, C6) and para (C4) positions, while leaving the meta (C3, C5) positions relatively unaffected. stackexchange.comquora.com

These combined effects make the ortho and para positions significantly more electron-deficient (electrophilic) than the meta positions. nih.gov In the context of palladium-catalyzed cross-coupling, this increased electrophilicity at the C2 and C4 positions makes the corresponding carbon-halogen bonds more susceptible to oxidative addition. nih.gov This is why cross-coupling reactions on substrates like 2,4-dibromopyridine or 2,5-dibromopyridine preferentially occur at the C2 position, which is ortho to the nitrogen. researchgate.net

Conversely, for electrophilic aromatic substitution (EAS) reactions, the situation is reversed. An incoming electrophile will preferentially attack the position of highest electron density. Since the ortho and para positions are deactivated, the reaction occurs at the meta (C3) position by default, as the carbocation intermediate formed by meta attack is more stable than the intermediates from ortho or para attack. stackexchange.commasterorganicchemistry.comleah4sci.com

This electronic dichotomy is a cornerstone of pyridine chemistry, directing nucleophilic attacks and cross-coupling reactions to the ortho/para positions and electrophilic attacks to the meta positions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dibromopyridine |

| 2,4-dichloropyridines |

| 2,5-dichloropyridine |

| 2,6-dibromopyridine |

| 2-bromopyridine |

| 5-Bromo-3-(bromomethyl)-2-R-pyridine |

| 6-Bromo-2-Aryl-pyridine |

| 2-alkynyl-5-bromo-3-(bromomethyl)pyridine |

| Phenylacetylene |

| 1-Heptyne |

| Tetrakis(triphenylphosphine)palladium(0) |

| triphenylphosphine |

| Di-2-pyridylketone 2-aminobenzoylhydrazone |

| Phenyl(2-pyridyl)ketone 2-aminobenzoylhydrazone |

| Diethyltin diiodide |

| Trimethyltin chloride |

| Dibutyltin dilaurate |

| n-Butyltin trichloride |

| Tributyltin chloride |

| Dibutyltin dichloride |

| Dibutyldivinyltin |

| Dibutyltin dihydride |

| Toluene 2,4-diisocyanate |

| Bis(4-isocyanatophenyl) methane |

Redox Transformations and Functional Group Manipulations

The reactivity of this compound is characterized by the distinct functionalities present in the molecule: two bromine atoms on the pyridine ring and a bromomethyl group. These sites allow for a range of redox transformations and functional group manipulations.

The bromomethyl group, being a benzylic-type halide, is the primary site for oxidative transformations. Oxidation of benzylic halides to the corresponding arenecarbaldehydes is a common and useful method in organic synthesis. thieme-connect.de Various reagents can achieve this transformation, often involving the displacement of the bromide followed by oxidation.

One established method is the reaction with dimethyl sulfoxide (DMSO), which can convert benzylic bromides into aldehydes. thieme-connect.de Another classical approach is the Sommelet reaction, which utilizes hexamethylenetetramine. thieme-connect.de More modern methods may employ N-oxides, such as pyridine N-oxide or 4-(dimethylamino)pyridine N-oxide, often under microwave irradiation or with a base, to facilitate the oxidation. thieme-connect.de Additionally, transition metal oxo-species, like those derived from Pyridinium (B92312) chlorochromate (PCC), can catalyze oxidative processes. mdpi.com In some cases, these PCC-catalyzed reactions can lead to oxidative cleavage of bonds adjacent to the site of oxidation. mdpi.com

| Oxidizing Agent/System | Substrate Type | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Trimethylamine N-oxide (TMANO) / DMSO | Benzyl bromide | Benzaldehyde | 0°C to room temperature | thieme-connect.de |

| Pyridine N-oxide | 4-Nitrobenzyl bromide | 4-Nitrobenzaldehyde | Microwave (160 W), room temp. | thieme-connect.de |

| 4-(Dimethylamino)pyridine N-oxide / DBU | Benzyl chloride | Benzaldehyde | MeCN, reflux | thieme-connect.de |

| Hexamethylenetetramine (Sommelet Reaction) | Benzylic halides | Arenecarbaldehydes | Aqueous or alcoholic solvent | thieme-connect.de |

| PCC (catalytic) / Periodic acid | α-bromomethyl-tetrahydrofuran | γ-lactone (via oxidative cleavage) | Room temperature | mdpi.com |

Reduction of this compound typically involves the cleavage of its carbon-bromine bonds. This reductive debromination can be achieved through various methods, including photoredox catalysis and radical chain reactions.

Visible-light photoredox catalysis offers a mild and selective method for the reduction of aryl and alkyl bromides. acs.org This process often employs a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon excitation by visible light, initiates an electron transfer cascade. acs.org A sacrificial electron donor and a hydrogen atom source, like Hantzsch ester or formic acid, are also required to complete the catalytic cycle and deliver the final, reduced product. acs.org This method is valued for its excellent functional-group tolerance and chemoselectivity. acs.org

Another approach involves radical chain mechanisms using reagents like tributyltin hydride (Bu₃SnH). libretexts.org A radical initiator, such as azobisisobutyronitrile (AIBN), generates a tributyltin radical, which then abstracts a bromine atom from the substrate to form a carbon-centered radical. libretexts.org This radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the dehalogenated product and regenerating the tributyltin radical to propagate the chain. libretexts.org

| Reduction Method | Key Reagents | Mechanism Type | Key Features | Reference |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃Cl₂), Amine, H-atom donor (e.g., HCO₂H) | Single-electron transfer | Mild conditions, high functional group tolerance. | acs.org |

| Tributyltin Hydride Reduction | Bu₃SnH, Radical initiator (e.g., AIBN) | Radical chain reaction | Effective for dehalogenation of alkyl and aryl halides. | libretexts.org |

| Consecutive Mechanical-Force-Induced Electron Transfer (ConMET) | Piezoelectric material (e.g., CaTiO₃), Sacrificial electron donor | Mechanically-induced single-electron transfer | Reduces aryl halides with high reduction potentials under mild, solvent-free conditions. | nih.govresearchgate.net |

Mechanistic Studies of Reaction Pathways

The diverse reactivity of this compound and related compounds is underpinned by several fundamental mechanistic pathways, including radical processes, electron transfer events, and ionic eliminations.

The carbon-bromine bonds in this compound can serve as precursors to radical intermediates. The C-Br bond in the bromomethyl group is particularly susceptible to homolytic cleavage due to the resonance stabilization of the resulting pyridylmethyl radical. Radical generation can be initiated by UV light, heat, or chemical initiators like AIBN. libretexts.orggoogle.com

In a typical radical chain reaction, such as free radical substitution, an initiation step generates a small number of bromine radicals. youtube.com In the propagation phase, a bromine radical can abstract a hydrogen atom from a carbon, creating a carbon-centered radical. youtube.com This carbon radical can then react with a bromine source, such as Br₂ or N-bromosuccinimide (NBS), to form the brominated product and regenerate a bromine radical, which continues the chain. youtube.comyoutube.com Termination occurs when two radical species combine. youtube.com

Photocatalytic methods also provide a powerful route to pyridyl radicals through the selective single-electron reduction of the halogenated pyridine. nih.gov These heteroaryl radicals can then undergo further reactions, such as anti-Markovnikov addition to alkene substrates. nih.gov

The reductive debromination of aryl bromides, including the bromo-substituents on the pyridine ring, proceeds through a multi-step electron transfer mechanism. acs.org Unlike aryl iodides, where an electron transfer can lead to a concerted, dissociative bond cleavage, the reduction of aryl bromides involves the formation of a radical anion intermediate. acs.org

The process is initiated by a single-electron transfer (SET) from a reducing agent (e.g., a photo-excited catalyst or an electrode) to the aryl bromide. acs.orgnih.gov This forms a radical anion, which is a transient species. This radical anion then undergoes a rate-determining fragmentation, where the carbon-bromine bond cleaves to release a bromide anion and generate a highly reactive aryl radical. acs.orgnih.gov The persistence of the bromopyridine radical anion is very short, as its fragmentation is exceedingly rapid. nih.gov This mechanistic pathway is central to many modern synthetic methods that utilize aryl halides, including those driven by photoredox or electrochemical means. nih.govresearchgate.netnih.govproquest.com

The bromomethyl group of this compound allows for halide elimination reactions, specifically dehydrohalogenation, to form an exocyclic alkene. ucalgary.calibretexts.org This reaction involves the removal of a hydrogen atom from a carbon adjacent to the pyridine ring and the bromide from the methyl group. libretexts.org

This transformation typically occurs via an E2 (elimination, bimolecular) pathway, especially when a strong, non-nucleophilic base is used. ucalgary.calibretexts.org The E2 mechanism is a concerted process where the base abstracts the proton at the same time as the C-Br bond breaks and the new π-bond is formed. libretexts.org

While primary halides like the bromomethyl group can also undergo Sₙ2 substitution, the E2 elimination pathway can be favored by using sterically hindered bases. libretexts.org Benzylic halides are particularly reactive in both substitution and elimination reactions due to the ability of the aromatic ring to stabilize either a partial positive charge in the transition state (Sₙ2) or the developing double bond in the product (E2). ucalgary.caquora.comucalgary.ca Competition between substitution and elimination is a key consideration, influenced by factors such as the nature of the base, solvent, and temperature. libretexts.org

Applications As a Versatile Synthetic Building Block

Precursors for Pharmaceutical and Agrochemical Compounds

Pyridine (B92270) and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The pyridine ring is a key component in numerous natural products, including alkaloids and vitamins, and is a privileged structure in medicinal chemistry. nih.gov The introduction of a functionalized pyridine moiety can significantly influence the biological activity, metabolic stability, and permeability of a drug candidate. nih.gov

2,5-Dibromo-3-(bromomethyl)pyridine, with its reactive bromomethyl group and di-bromo substituted ring, is an important intermediate for synthesizing these biologically active compounds. google.comgoogle.combiosynth.com The bromomethyl group is particularly useful for introducing the dibromopyridine core into larger molecules through nucleophilic substitution reactions. This allows for the construction of complex molecular architectures with potential applications as fungicides, insecticides, or herbicides. nih.govheteroletters.org The bromine atoms on the pyridine ring can be further modified through various cross-coupling reactions, providing access to a wide array of substituted pyridine derivatives for screening in drug discovery programs.

Table 1: Key Reactions for Pharmaceutical and Agrochemical Synthesis

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted Pyridines | |

| Suzuki Coupling | Boronic acids, Pd catalyst | Aryl-substituted Pyridines | |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted Pyridines | N/A |

Building Blocks for Advanced Materials

The unique electronic and structural properties of the pyridine ring make it an attractive component in the design of advanced materials. heteroletters.org this compound serves as a key starting material for the synthesis of polymers, liquid crystals, and other functional materials due to its multifunctional nature. biosynth.com

Polyfunctional pyridines are recognized as valuable precursors in the synthesis of polymers and liquid crystals. heteroletters.org The rigid pyridine core can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic properties. The di-bromo functionality of this compound allows for its use as a monomer in polycondensation reactions, while the bromomethyl group can be used for post-polymerization modification or as an initiation site for certain types of polymerization.

In the field of liquid crystals, the introduction of a pyridine moiety can influence the mesomorphic properties of a molecule. nih.gov The ability to form hydrogen bonds and the dipole moment of the pyridine ring can lead to the formation of desirable liquid crystalline phases. nih.gov The structure of this compound allows for the synthesis of calamitic (rod-shaped) liquid crystals through elongation at the bromomethyl and bromo positions.

While direct applications of this compound in semiconducting materials are not extensively documented, its structure is highly conducive to the synthesis of organic semiconductors. The pyridine ring is an electron-deficient aromatic system, a property often sought in n-type organic semiconductors. The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, which are instrumental in building the extended π-conjugated systems necessary for charge transport. The bromomethyl group offers a reactive handle to tether the pyridine core to other components or surfaces in organic electronic devices.

The pyridine nitrogen atom is a well-known coordination site for metal ions, making pyridine-containing molecules excellent ligands in coordination chemistry and supramolecular assembly. The compound 2,6-Bis(bromomethyl)pyridine, a structural isomer, is utilized in the preparation of macrocyclic ligands. sigmaaldrich.com Similarly, this compound can be used to synthesize polydentate ligands. The bromomethyl group can react with other ligand fragments to create larger, more complex structures capable of encapsulating metal ions or forming intricate supramolecular architectures. The bromo substituents on the ring can be used to tune the electronic properties of the ligand or to create further points of attachment for building even larger assemblies.

Synthesis of Complex N-Heterocyclic Architectures

The development of synthetic methodologies to construct complex N-heterocyclic frameworks is a significant area of organic chemistry. This compound is a valuable starting material for such endeavors due to its inherent reactivity.

Annulation reactions are powerful tools for the construction of cyclic systems. wikipedia.orgmasterorganicchemistry.com The electrophilic nature of the carbon in the bromomethyl group of this compound makes it an excellent participant in ring-forming reactions. rsc.org It can react with a variety of nucleophiles to initiate an intramolecular or intermolecular cascade of reactions, leading to the formation of new heterocyclic rings fused to the pyridine core. For instance, a pyridine-catalyzed annulation of cyclopropenone with bromomethyl carbonyl compounds has been developed to synthesize furan-2(5H)-ones. rsc.orgresearchgate.net This highlights the potential of the bromomethyl functionality to engage in novel ring-forming strategies. Furthermore, the bromine atoms on the pyridine ring can participate in subsequent cyclization reactions, enabling the synthesis of polycyclic aromatic systems containing a pyridine nucleus. A novel method for the synthesis of 2,5-disubstituted pyridine derivatives proceeds through a ring-opening and closing cascade mechanism, demonstrating the versatility of substituted pyridines in complex chemical transformations. researchgate.net

Macrocycle Assembly

The assembly of macrocyclic structures is a cornerstone of supramolecular chemistry, and building blocks that offer convergent and efficient routes to these large-ring systems are highly sought after. While specific literature detailing the use of this compound in macrocyclization is not extensively available, its structural motifs are analogous to other bis(halomethyl)arenes and dihalopyridines that are widely employed in the synthesis of pyridinophanes and other macrocycles.

The general strategy involves the reaction of the bromomethyl group with a dinucleophile, such as a diamine or a dithiol, to form the macrocyclic framework. The two bromine atoms on the pyridine ring can then be further functionalized either before or after the macrocyclization event, adding another layer of complexity and functionality to the final structure.

For instance, a plausible synthetic route to a pyridinophane macrocycle could involve the high-dilution reaction of this compound with a long-chain diamine. The high-dilution conditions favor intramolecular cyclization over intermolecular polymerization.

Table 1: Representative Macrocyclization Reaction

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| This compound | 1,10-Diaminodecane | Aza-pyridinophane | High Dilution, K₂CO₃, CH₃CN, Reflux | 45 |

Note: The data in this table is representative of typical macrocyclization reactions with analogous compounds and is provided for illustrative purposes due to the lack of specific experimental data for this compound.

Introduction of Diverse Functional Groups

The three bromine atoms in this compound serve as handles for the introduction of a wide array of functional groups through various chemical transformations. The bromomethyl group is particularly susceptible to nucleophilic substitution, while the two aromatic bromides can participate in a range of cross-coupling reactions.

The bromomethyl group at the 3-position readily reacts with a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce new functionalities. This allows for the straightforward attachment of side chains, linking units, or solubilizing groups.

The bromine atoms at the 2- and 5-positions of the pyridine ring are amenable to functionalization primarily through transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at these positions. This enables the introduction of aryl, alkyl, alkynyl, and amino groups, respectively. The differential reactivity of the two bromine atoms can often be exploited to achieve selective functionalization.

Table 2: Representative Functional Group Introduction Reactions

| Starting Material | Reagent | Reaction Type | Product | Yield (%) |

| This compound | Piperidine | Nucleophilic Substitution | 2,5-Dibromo-3-(piperidin-1-ylmethyl)pyridine | 85 |

| This compound | Sodium methoxide | Nucleophilic Substitution | 2,5-Dibromo-3-(methoxymethyl)pyridine | 78 |

| This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki Coupling | 2-Bromo-5-phenyl-3-(bromomethyl)pyridine | 65 |

| This compound | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Sonogashira Coupling | 2-Bromo-5-(phenylethynyl)-3-(bromomethyl)pyridine | 72 |

Note: The data in this table is representative of typical functionalization reactions on similar brominated pyridine derivatives and is provided for illustrative purposes due to the lack of specific experimental data for this compound.

Spectroscopic and Structural Elucidation of Brominated Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of 2,5-Dibromo-3-(bromomethyl)pyridine provides distinct signals corresponding to the protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, influenced by the electronegativity of the nitrogen atom and the bromine substituents. The protons of the bromomethyl group (-CH₂Br) would be expected to produce a singlet in a specific chemical shift range.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~ 4.5 - 4.8 | Singlet | -CH₂Br |

| ¹H | ~ 7.8 - 8.2 | Doublet | Pyridine-H4 |

| ¹H | ~ 8.5 - 8.8 | Doublet | Pyridine-H6 |

| ¹³C | ~ 30 - 35 | - | -CH₂Br |

| ¹³C | ~ 120 - 155 | - | Pyridine-C |

Note: The data in this table is hypothetical and serves as an illustrative example of expected NMR values.

Advanced NMR Techniques (DEPT, HSQC, HMBC)

To further refine the structural assignment, advanced NMR techniques are employed. ipb.pt Distortionless Enhancement by Polarization Transfer (DEPT) experiments help differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT experiment would confirm the presence of the CH₂ group of the bromomethyl substituent and the CH groups of the pyridine ring.

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals. The HMBC spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds away. ipb.pt This would allow for the unambiguous assignment of the proton and carbon signals of the pyridine ring and confirm the position of the bromomethyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like brominated pyridines. The gas chromatogram would show a peak corresponding to this compound, and the mass spectrum of this peak would provide key structural information. The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine atoms or the bromomethyl group, providing further confirmation of the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/Q-TOF)

For less volatile compounds or for obtaining high-resolution mass data, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. A Quadrupole Time-of-Flight (Q-TOF) mass analyzer provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This high-resolution data is invaluable for confirming the identity of this compound and distinguishing it from other isomers.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z (relative intensity) | Interpretation |

| GC-MS (EI) | [M]⁺, [M-Br]⁺, [M-CH₂Br]⁺ | Molecular ion and characteristic fragments |

| LC-MS (ESI) | [M+H]⁺ | Protonated molecular ion |

Note: The m/z values will show a distinct isotopic pattern due to the presence of three bromine atoms.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FT-IR spectrum of this compound would display characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching from the aromatic pyridine ring and the aliphatic bromomethyl group.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-Br stretching vibrations, which typically appear in the lower frequency region of the spectrum.

The presence and position of these bands can confirm the presence of the pyridine ring and the bromomethyl functional group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C, C=N Stretch | 1400 - 1600 |

| C-Br Stretch | 500 - 700 |

Note: These are general ranges and the exact positions can vary.

Computational and Theoretical Chemistry of 2,5 Dibromo 3 Bromomethyl Pyridine Systems

Quantum Chemical Calculations (DFT, MP2, CIS)

Quantum chemical calculations are fundamental tools for probing the molecular characteristics of compounds like 2,5-Dibromo-3-(bromomethyl)pyridine. Methodologies such as DFT and MP2 are commonly employed to predict geometries and energies, while CIS is often used for studying excited states. For similar pyridine (B92270) derivatives, DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set have been successfully used to compute molecular structures, vibrational frequencies, and electronic properties. bldpharm.comuni.lu

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.

Table 1: Predicted Stable Conformations of this compound (Illustrative)

| Conformer | Dihedral Angle (C2-C3-Cα-Br) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~60° | 0.0 |

| B | ~180° | (Value would be calculated) |

| C | ~-60° | (Value would be calculated) |

This table is illustrative. Actual values would require specific DFT or MP2 calculations.

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the distribution of electrons within the molecule. This includes calculating the dipole moment and the molecular electrostatic potential (MEP). The MEP map visually represents the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom is expected to be a region of negative potential (nucleophilic character), while the hydrogen atoms and the regions around the bromine atoms would show positive potential. bldpharm.com Such analyses are critical for understanding intermolecular interactions.

Prediction of Reactivity and Selectivity

Computational methods are powerful tools for predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. bldpharm.com

For a substituted pyridine like this one, the HOMO is typically distributed over the pyridine ring, while the LUMO may be located on the ring and the substituent groups. The precise distribution and energies of these orbitals would determine the molecule's reactivity in different chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity. bldpharm.comresearchgate.net

Table 2: Illustrative FMO Properties for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

This table is illustrative and requires specific DFT calculations for actual values.

Bond Dissociation Energies (BDE) and Thermal Stability Predictions

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDEs for the C-Br bonds in this compound is crucial for predicting its thermal stability and reactivity, particularly in radical reactions.

There are three C-Br bonds in the molecule: two on the aromatic ring (at positions 2 and 5) and one in the bromomethyl side chain. The C(sp3)-Br bond in the bromomethyl group is expected to be significantly weaker than the C(sp2)-Br bonds on the pyridine ring. General data tables list the BDE for a Br-CH2Br bond at approximately 255 kJ/mol. ucsb.edu The benzylic nature of the C-Br bond in the bromomethyl group suggests it would be the most likely to break under thermal or photochemical conditions, initiating subsequent reactions. A full computational study would provide precise BDE values for each bond in the specific molecular context.

Electron Affinity and Reductive Debromination Preferences

Electron affinity is the energy change when an electron is added to a neutral atom or molecule to form a negative ion. This property is particularly relevant for understanding reactions involving electron transfer, such as reductive debromination. A higher electron affinity suggests a greater propensity to accept an electron.

In the case of this compound, the LUMO energy provides a good approximation of the vertical electron affinity. The location of the LUMO can indicate where an incoming electron is most likely to reside, which in turn can predict which bromine atom is most susceptible to reductive cleavage. In many multi-brominated aromatic compounds, the position of reductive debromination can be selectively controlled. It is plausible that the bromomethyl bromide would be the most easily reduced, followed by one of the ring bromides, depending on the reaction conditions and the electronic effects of the substituents.

Mechanistic Insights from Computational Modeling

There are no available research findings that provide mechanistic insights into the reactions of this compound through computational modeling. Such studies would typically involve the use of methods like Density Functional Theory (DFT) to map reaction pathways, calculate activation energies, and identify transition states for processes such as nucleophilic substitution at the bromomethyl group or cross-coupling reactions at the brominated pyridine ring. Without these specific computational studies, a detailed discussion on the reaction mechanisms from a theoretical standpoint cannot be provided.

Correlation with Experimental Spectroscopic Data

Similarly, the scientific literature lacks studies that correlate the experimental spectroscopic data of this compound with computational predictions. This type of research is valuable for confirming structural assignments and understanding the electronic properties of a molecule. A typical study would involve:

Calculating Spectroscopic Parameters: Using computational methods to predict spectroscopic data such as ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption maxima.

Comparing with Experimental Data: Aligning the computationally predicted data with experimentally measured spectra to validate both the computational model and the experimental results.

As no such correlational studies for this compound have been published, it is not possible to present a comparative analysis or data tables on this topic.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic importance of 2,5-Dibromo-3-(bromomethyl)pyridine stems from its role as a polyfunctional intermediate. Halogenated pyridines are foundational precursors for a wide array of valuable compounds, including pharmacological agents, liquid crystals, polymers, and ligands for transition metal catalysts. heteroletters.orgresearchgate.net The specific arrangement of three bromine atoms in the target molecule allows for selective and sequential functionalization. The bromomethyl group is highly susceptible to nucleophilic substitution, while the two ring bromines at the C2 and C5 positions exhibit differential reactivity, which can be exploited in various cross-coupling reactions. researchgate.net This multi-faceted reactivity enables the construction of intricate molecular frameworks from a single, commercially available starting material, making it a significant tool for synthetic chemists. lookchem.combiosynth.compharmint.net

Emerging Methodologies in Bromopyridine Synthesis

Further advancements lie in the selective bromination of the methyl group on precursors like 2,5-dibromo-3-methylpyridine (B189406). While classical methods often use N-bromosuccinimide (NBS), emerging research on related heterocyclic systems explores a variety of brominating agents to optimize conditions. mdpi.com The use of pyridinium (B92312) bromide–perbromide, for example, has been shown to be effective for the bromination of methyl groups on 1,4-dihydropyridine (B1200194) rings. mdpi.com Future research will likely focus on developing catalytic and highly regioselective methods to access this compound, minimizing waste and improving atom economy.

| Target Compound | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 2,5-dibromo-3-methylpyridine | 2-amino-3-methyl-5-bromopyridine | HBr, CuBr, NaNO₂ | 64-67% | google.com |

| 2,5-dibromopyridine (B19318) | 2-aminopyridine (B139424) | NBS, HBr, Bromine, NaNO₂ | ~83% (overall) | heteroletters.org |

| 2,5-dibromopyridine | 2-amino-5-bromopyridine (B118841) | HBr, CuBr, NaNO₂ | 60-64% | google.com |

| 3-bromopyridine (B30812) | Pyridine (B92270) | HBr, H₂O₂ | - | google.com |

Untapped Reactivity Profiles and Novel Transformations

While the fundamental reactivity of the three bromine sites is understood, their combined potential in orchestrating complex, one-pot transformations remains largely untapped. The differential reactivity could be harnessed for programmed, sequential cross-coupling reactions to build molecular diversity efficiently.

Future research could explore novel transformations inspired by related halogenated heterocycles. For instance, studies on 2-(bromomethyl)pyrrolidines have demonstrated an unprecedented ring expansion-oxidation protocol to yield piperidin-3-ones. researchgate.net Investigating whether this compound can undergo analogous skeletal rearrangements could open pathways to new heterocyclic core structures. Furthermore, the potential for hetarynic cyclization, a reaction used to create fused ring systems from precursors like 3-bromo-2-aminopyridines, presents another avenue for exploration. researchgate.net Applying such methodologies to this trifunctionalized pyridine could lead to the discovery of entirely new families of polynuclear nitrogen-containing aromatic compounds.

| Transformation Type | Reactive Site | Potential Outcome | Reference Context |

|---|---|---|---|

| Nucleophilic Substitution | -CH₂Br | Attachment of O, N, S, or C-based nucleophiles | mdpi.com |

| Negishi Coupling | C2-Br, C5-Br | Formation of C-C bonds with organozinc reagents | researchgate.net |

| Suzuki Coupling | C2-Br, C5-Br | Formation of C-C bonds with boronic acids | mdpi.com |

| Ring Expansion | -CH₂Br and Pyridine N | Formation of larger heterocyclic rings | researchgate.net |

| Hetarynic Cyclization | C2-Br | Formation of fused aromatic systems | researchgate.net |

Advanced Applications in Medicinal and Materials Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders. nih.govnih.gov The this compound framework is an ideal starting point for creating libraries of complex drug candidates. The three bromine atoms serve as handles for introducing various pharmacophoric groups, allowing for three-dimensional diversity-oriented synthesis to optimize biological activity and pharmacokinetic properties.

In materials science, 2,5-disubstituted pyridines are recognized as crucial building blocks for liquid crystals. researchgate.net The defined geometry and potential for creating rod-like molecules make this compound an attractive precursor for novel organic electronic materials. By strategically substituting the three bromine positions, chemists can design and synthesize advanced materials such as organic light-emitting diodes (OLEDs), charge-transport materials, and functional polymers with tailored electronic and photophysical properties. researchgate.netbldpharm.com

Computational Guiding of Synthetic and Mechanistic Studies

Computational chemistry offers powerful tools to accelerate research and development involving complex molecules like this compound. Quantum mechanical investigations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure and reactivity. mdpi.com

Future computational studies could focus on:

Predicting Reactivity: Calculating parameters like bond dissociation energies and partial atomic charges to precisely predict the relative reactivity of the C2-Br, C5-Br, and C-CH₂Br bonds. This would guide the development of highly selective, one-pot synthetic protocols.

Elucidating Mechanisms: Modeling transition states and reaction pathways for the novel transformations discussed, such as potential ring expansions or hetarynic cyclizations. This would help rationalize experimental outcomes and optimize reaction conditions.

Designing Novel Molecules: Using computational screening to design derivatives with specific electronic properties for applications in materials science or to predict binding affinities to biological targets in medicinal chemistry. mdpi.com

By integrating computational modeling with experimental work, researchers can more effectively navigate the complex reactivity of this compound and unlock its full potential as a master key for molecular innovation.

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dibromo-3-(bromomethyl)pyridine?

The synthesis typically involves bromination of pyridine derivatives or functionalization of pre-brominated precursors. For example, bromomethyl groups can be introduced via radical bromination or nucleophilic substitution of hydroxymethyl or chloromethyl intermediates. Similar methodologies are applied to synthesize 5-bromo-2,3-dimethoxypyridine, where bromine substituents are installed under controlled conditions to avoid over-bromination . Direct bromination of pyridine rings often requires catalysts like FeBr₃ or AlBr₃, while bromomethylation may employ N-bromosuccinimide (NBS) in the presence of light .

Q. Which spectroscopic techniques are most effective for characterizing bromine substitution patterns in polybrominated pyridines?

- ¹H/¹³C NMR : Chemical shifts for bromine-bearing carbons and adjacent protons are diagnostic. For example, in 5-bromo-2,3-diiodopyridine, the deshielding effect of bromine on neighboring carbons is pronounced (~δ 120–140 ppm in ¹³C NMR) .

- HPLC-MS : Validates purity and molecular weight, especially for distinguishing isomers (e.g., 3-bromo vs. 5-bromo derivatives) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally related bromopyridines .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of this compound during cross-coupling reactions?

Regioselectivity is influenced by steric and electronic factors. The bromomethyl group at position 3 is more reactive toward nucleophilic substitution (e.g., Suzuki-Miyaura coupling) due to its primary alkyl halide nature, while aryl bromines at positions 2 and 5 require palladium catalysis. Strategies include:

- Using Pd(PPh₃)₄ for aryl bromides and Pd(dba)₂ for alkyl bromides .

- Employing directing groups (e.g., methoxy) to bias reactivity, as demonstrated in 5-bromo-2-methoxypyridine syntheses .

Q. What strategies resolve contradictions in NMR data interpretation for brominated pyridines with multiple substituents?

- Deuterated solvents : Reduce signal overlap (e.g., DMSO-d₆ for polar derivatives) .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves ambiguities in crowded spectra, as shown for 5-bromo-2-chloro-3-(dimethoxymethyl)pyridine .

- Variable-temperature NMR : Mitigates signal broadening caused by slow rotational isomerism in sterically hindered derivatives .

Q. How to optimize reaction conditions to prevent debromination during synthetic modifications?

Debromination risks arise under harsh conditions (e.g., high temperature, strong bases). Mitigation strategies include:

- Low-temperature reactions : For example, Stille couplings at 0–25°C .

- Mild reducing agents : Use NaBH₄ instead of LiAlH₄ for reductions .

- Protection of bromines : Temporarily mask reactive sites using trimethylsilyl groups, as seen in 5-bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine syntheses .

Q. How do computational methods aid in predicting reactivity of bromomethyl groups in this compound?

Density Functional Theory (DFT) calculations predict charge distribution and transition states. For instance:

- Electrostatic potential maps identify nucleophilic attack sites on the bromomethyl group .

- Activation energy barriers explain why certain catalysts (e.g., Pd) favor cross-coupling over elimination pathways .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of brominated pyridines in polar solvents?

Stability varies with substitution patterns. For example:

- 5-Bromo-2,3-dimethoxypyridine is stable in methanol but hydrolyzes in aqueous NaOH due to methoxy group lability .

- Contradictions may arise from impurities (e.g., residual acids); thus, rigorous HPLC purification (≥95% purity) is critical .

Methodological Recommendations

- Synthetic Protocols : Follow stepwise bromination (e.g., bromomethylation after aryl bromine installation) to avoid side reactions .

- Analytical Workflows : Combine NMR, MS, and crystallography for unambiguous characterization .

- Reactivity Screening : Use small-scale high-throughput experimentation to test conditions (e.g., solvent, catalyst) before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.